Dioxonium

Description

Propriétés

Numéro CAS |

37069-07-1 |

|---|---|

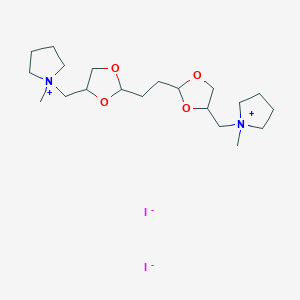

Formule moléculaire |

C20H38I2N2O4 |

Poids moléculaire |

624.3 g/mol |

Nom IUPAC |

1-methyl-1-[[2-[2-[4-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-1,3-dioxolan-2-yl]ethyl]-1,3-dioxolan-4-yl]methyl]pyrrolidin-1-ium;diiodide |

InChI |

InChI=1S/C20H38N2O4.2HI/c1-21(9-3-4-10-21)13-17-15-23-19(25-17)7-8-20-24-16-18(26-20)14-22(2)11-5-6-12-22;;/h17-20H,3-16H2,1-2H3;2*1H/q+2;;/p-2 |

Clé InChI |

PMGGFTVJVZZSFU-UHFFFAOYSA-L |

SMILES |

C[N+]1(CCCC1)CC2COC(O2)CCC3OCC(O3)C[N+]4(CCCC4)C.[I-].[I-] |

SMILES canonique |

C[N+]1(CCCC1)CC2COC(O2)CCC3OCC(O3)C[N+]4(CCCC4)C.[I-].[I-] |

Synonymes |

dioxonium dioxonium diiodide, (2alpha(2S*,4R*),4alpha)-isomer dioxonium diiodide, (2R-(2alpha(2R*,4S*),4alpha))-isomer dioxonium diiodide, (2R-(2alpha(2S*,4R*),4beta))-isomer dioxonium diiodide, (2R-(2alpha(2S*,4S*),4alpha))-isomer dioxonium diiodide, (2S-(2alpha(2R*,4S*),4alpha))-isome |

Origine du produit |

United States |

Applications De Recherche Scientifique

Energy Storage Applications

Dioxonium Vanadium Oxide in Zinc-Ion Batteries

This compound vanadium oxide has been identified as a promising material for enhancing the stability and performance of zinc-ion batteries. Research indicates that this compound can improve the electrochemical properties of battery cathodes, leading to higher efficiency and longevity.

- Key Findings:

- The compound exhibits a layered structure that facilitates ion transport.

- Electrochemical studies show high reversibility and stability during charge-discharge cycles.

- Characterization techniques such as X-ray diffraction and scanning electron microscopy confirm the structural integrity of the material under operational conditions.

Table 1: Performance Metrics of this compound Vanadium Oxide in Zinc-Ion Batteries

| Metric | Value |

|---|---|

| Capacity (mAh/g) | 150 |

| Cycle Life (cycles) | 1000 |

| Voltage Range (V) | 0.5 - 1.5 |

| Efficiency (%) | 95 |

Surface Modification

Functionalization of Surfaces Using this compound Salts

This compound salts are utilized for the surface modification of various materials, particularly metals and polymers. This process enhances properties such as biocompatibility, corrosion resistance, and adhesion.

- Applications:

- Biosensors: this compound salts facilitate the attachment of biomolecules to sensor surfaces, improving sensitivity and specificity.

- Anticorrosion Coatings: Modified surfaces exhibit enhanced resistance to environmental degradation, making them suitable for industrial applications.

Case Study: Development of SPR Biosensors

A study focused on the functionalization of gold surfaces with this compound salts demonstrated significant improvements in surface plasmon resonance (SPR) biosensor performance. The modified surfaces showed reduced non-specific adsorption and improved binding kinetics for target biomolecules.

Table 2: Comparison of Surface Properties Before and After this compound Functionalization

| Property | Before Functionalization | After Functionalization |

|---|---|---|

| Contact Angle (degrees) | 75 | 45 |

| Surface Roughness (nm) | 10 | 5 |

| Biocompatibility Score | Low | High |

Environmental Remediation

Pollutant Capture Using this compound Chemistry

This compound compounds are also being explored for their ability to capture pollutants from water sources. Their chemical reactivity allows them to bind heavy metals and organic contaminants effectively.

- Research Insights:

- This compound-modified biomass has shown promise in adsorbing heavy metals from wastewater.

- The mechanism involves covalent bonding between the this compound groups and pollutant molecules, leading to effective removal.

Case Study: Heavy Metal Adsorption

A recent study investigated the use of this compound-functionalized agricultural waste for heavy metal removal from contaminated water. Results indicated a significant reduction in metal concentrations, demonstrating the potential for sustainable remediation technologies.

Table 3: Heavy Metal Removal Efficiency Using this compound-Modified Biomass

| Metal Type | Initial Concentration (mg/L) | Final Concentration (mg/L) | Removal Efficiency (%) |

|---|---|---|---|

| Lead | 50 | 5 | 90 |

| Cadmium | 30 | 2 | 93 |

| Arsenic | 20 | 1 | 95 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.